2-Acetylacteoside

Vue d'ensemble

Description

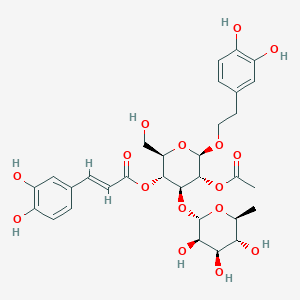

2-Acetylacteoside (CAS: 94492-24-7) is a phenylethanoid glycoside with the molecular formula C₃₁H₃₈O₁₆ and a molecular weight of 666.63 g/mol . It is naturally found in plants such as Cistanche deserticola and Rehmannia glutinosa . Structurally, it is characterized by an acetylated sugar moiety, distinguishing it from its parent compound, acteoside (verbascoside), which lacks this modification . Its biological activities include antioxidant, anti-obesity, and anticancer properties, particularly in modulating lipid metabolism and inducing apoptosis in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2’-acétylacteoside peut être synthétisé par acétylation de l'acteoside. Le processus implique l'utilisation d'anhydride acétique en présence d'une base telle que la pyridine . La réaction se produit généralement à température ambiante et est suivie d'étapes de purification telles que la chromatographie sur colonne pour isoler le produit souhaité .

Méthodes de production industrielle : La production industrielle de 2’-acétylacteoside implique l'extraction à partir de sources naturelles comme Cistanche deserticola. La matière végétale est soumise à une extraction par solvant utilisant du méthanol ou de l'éthanol, suivie d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le 2’-acétylacteoside subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent le convertir en composés phénoliques plus simples.

Substitution : Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les groupes acétyle peuvent être substitués à l'aide de nucléophiles tels que des amines ou des alcools en présence de catalyseurs.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydatifs.

Réduction : Composés phénoliques.

Substitution : Dérivés avec des groupes fonctionnels substitués.

4. Applications de la recherche scientifique

Le 2’-acétylacteoside a un large éventail d'applications de recherche scientifique :

Industrie : Il est utilisé dans le développement d'antioxydants et d'agents protecteurs à base de produits naturels.

5. Mécanisme d'action

Le 2’-acétylacteoside exerce ses effets principalement par son activité antioxydante. Il capte les radicaux superoxyde et inhibe l'hémolyse des globules rouges induite par les radicaux libres . Le composé inhibe sélectivement l'aldose réductase par rapport à d'autres enzymes comme la maltase et la sucrase, ce qui contribue à ses effets protecteurs contre le stress oxydatif . Les cibles moléculaires comprennent les espèces réactives de l'oxygène et les enzymes impliquées dans les voies du stress oxydatif .

Composés similaires :

Acteoside : Un glycoside de phényléthanoïde non acétylé présentant des propriétés antioxydantes similaires.

Echinacoside : Un autre glycoside de phényléthanoïde présentant des activités biologiques comparables.

Verbaskoside : Un composé étroitement lié présentant des caractéristiques structurelles et des effets biologiques similaires.

Unicité du 2’-acétylacteoside : Le 2’-acétylacteoside est unique en raison de son groupe acétyle, qui améliore sa stabilité et son activité biologique par rapport à ses homologues non acétylés comme l'acteoside . Cette modification permet d'améliorer les propriétés antioxydantes et l'inhibition enzymatique sélective, ce qui en fait un composé précieux dans la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Anti-Osteoporotic Effects

One of the most significant applications of 2-acetylacteoside is its role in combating osteoporosis. A study conducted on ovariectomized (OVX) mice demonstrated that 2'-AA administered at doses of 10, 20, and 40 mg/kg body weight per day for 12 weeks resulted in notable improvements in bone health. Key findings include:

- Increased Bone Mineral Density : Treatment with 2'-AA led to enhanced bone mineral density and strength in OVX mice.

- Improved Trabecular Micro-Architecture : The compound improved trabecular number and reduced trabecular separation, indicating better bone structure.

- Mechanism of Action : The anti-osteoporotic effects were linked to the modulation of the RANK/RANKL/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial for bone resorption regulation .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge superoxide radicals and inhibit hemolysis induced by free radicals in isolated rat red blood cells. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications .

Traditional Chinese Medicine (TCM) Applications

In TCM, this compound is recognized for its therapeutic effects. It has been identified as one of the active components in Cistanche deserticola, contributing to the plant's overall efficacy. The compound's presence serves as a chemical marker for distinguishing Cistanche deserticola from other species, which is vital for ensuring quality control in herbal medicine .

Neuroprotective Effects

Research has shown that this compound can protect primary rat cortical neurons from glutamate-induced cytotoxicity. This neuroprotective effect highlights its potential application in treating neurodegenerative diseases . The compound was effective at concentrations as low as 0.1 µM, indicating a promising therapeutic window.

Potential Clinical Applications

Given its diverse biological activities, this compound is being considered for clinical trials aimed at developing new treatments for osteoporosis and possibly other conditions related to oxidative stress and inflammation. Its safety profile, derived from traditional use in TCM, supports further investigation into its clinical applications .

Summary Table of Applications

Mécanisme D'action

2’-Acetylacteoside exerts its effects primarily through its antioxidant activity. It scavenges superoxide radicals and inhibits free radical-induced hemolysis of red blood cells . The compound selectively inhibits aldose reductase over other enzymes like maltase and sucrase, which contributes to its protective effects against oxidative stress . The molecular targets include reactive oxygen species and enzymes involved in oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Structural Comparison with Related Compounds

Key Structural Features

2-Acetylacteoside belongs to the phenylethanoid glycoside family, which shares a core structure of hydroxytyrosol linked to a glycoside. Below is a comparison with structurally related compounds:

Key Differences :

- Glycosylation : Echinacoside has an extra glucose unit, increasing its molecular weight and complexity .

Metabolic Stability and Degradation Pathways

A comparative study by Tu et al. (cited in ) evaluated the stability of this compound, acteoside, and isoacteoside in simulated gastric and intestinal fluids:

| Compound | Stability in Gastric Juice | Stability in Intestinal Juice | Major Metabolites Identified |

|---|---|---|---|

| This compound | High | Moderate | Hydroxytyrosol, caffeic acid |

| Acteoside | Moderate | Low | Hydroxytyrosol sulfate |

| Isoacteoside | Low | Low | Deglycosylated derivatives |

Findings :

- This compound exhibited superior stability in gastric juice due to its acetyl group, which may protect against enzymatic hydrolysis .

- All three compounds underwent deglycosylation and rhamnose removal, but this compound produced 11 metabolites, similar to acteoside, whereas isoacteoside generated only seven .

Anticancer Mechanisms

In a 2024 study on T-cell lymphoma (TCL), a mixture of four Cistanche-derived phenylethanoid glycosides—echinacoside, acteoside, this compound, and cistanoside A—demonstrated dual induction of apoptosis and pyroptosis .

Notable Observations:

- This compound and acteoside shared overlapping pathways, but the acetyl group in this compound may enhance binding affinity to oncogenic targets like SIRT2 .

- Echinacoside’s larger size correlated with broader anti-inflammatory effects via NLRP3 suppression .

Quantitative Abundance in Natural Sources

In Cistanche deserticola, the concentration of phenylethanoid glycosides varies significantly:

| Compound | Abundance (% Dry Weight) |

|---|---|

| Echinacoside | 0.22–0.85% |

| Acteoside | 0.04–0.93% |

| This compound | 0.05–0.63% |

| Cistanoside A | 0.04–0.13% |

Implications :

- Higher abundance of echinacoside and acteoside may explain their historical prominence in research, but this compound’s stability and bioactivity justify its growing interest .

Activité Biologique

2-Acetylacteoside is a phenylethanoid glycoside primarily isolated from Cistanche deserticola, a traditional Chinese medicinal herb known for its various pharmacological properties. Recent studies have highlighted its significant biological activities, particularly in neuroprotection and anti-osteoporotic effects. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a glycoside derivative that exhibits various pharmacological properties due to its ability to interact with multiple biological targets.

Neuroprotective Effects

Recent research has identified this compound as a promising inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound could protect dopamine neurons from MPTP-induced injury by inhibiting MAO-B activity, thereby reducing oxidative stress and neuroinflammation . This suggests its potential as a therapeutic agent for neurodegenerative disorders.

Anti-Osteoporotic Activity

In a study involving ovariectomized mice, this compound exhibited significant anti-osteoporotic effects. The compound was administered at doses of 10, 20, and 40 mg/kg body weight per day over 12 weeks. Results indicated that it enhanced bone mineral density and improved trabecular bone micro-architecture while suppressing markers of bone resorption such as cathepsin K and TRAP . The mechanism of action appears to involve the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial in osteoclast differentiation and function.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Protects dopamine neurons from oxidative stress | MAO-B inhibition, reduction of neuroinflammation |

| Anti-osteoporotic | Increases bone mineral density | Modulation of RANKL/RANK signaling pathway |

| Antioxidant | Reduces oxidative stress levels | Scavenging free radicals |

Case Studies

- Neuroprotective Study : A study published in PubMed evaluated the neuroprotective effects of total glycosides from Cistanche deserticola, identifying this compound as a key component responsible for MAO-B inhibition and subsequent neuroprotection against MPTP-induced neuronal injury .

- Anti-Osteoporotic Research : Another investigation focused on the anti-osteoporotic effects of this compound in ovariectomized mice. The results confirmed its ability to enhance bone density and strength while modulating critical biochemical markers involved in bone metabolism .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 2-Acetylacteoside in plant extracts?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 330 nm is commonly used for quantification due to its specificity for phenylpropanoid glycosides. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish this compound from its isomers. Purity validation requires ≥98% HPLC peak area normalization, as outlined in standardized protocols for natural product analysis .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

- Methodological Answer: Stability studies recommend storing lyophilized powder at 2–8°C for short-term use and −80°C for long-term preservation. Solubilized samples in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw cycles. Degradation under simulated gastric/intestinal conditions (e.g., pH 2.0–7.4 buffers) should be monitored via LC-MS to identify hydrolytic byproducts like hydroxytyrosol and caffeic acid .

Q. What are the best practices for isolating this compound from natural sources?

- Methodological Answer: Column chromatography with silica gel or Sephadex LH-20 is effective for initial separation. Reverse-phase HPLC using C18 columns and gradient elution (e.g., methanol-water) optimizes purity. Post-isolation, characterization must include mass spectrometry (HRMS) and comparison with reference spectral libraries to confirm molecular weight (m/z 668.2 for [M+H]⁺) .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer: Use human intestinal bacterial models to simulate in vivo metabolism. Metabolite profiling via UPLC-Q-TOF-MS can identify phase I/II metabolites (e.g., sulfated or glucuronidated derivatives). Quantify degradation kinetics using Michaelis-Menten parameters and compare with structurally related compounds like acteoside to infer enzyme specificity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer: Discrepancies in antioxidant or anti-inflammatory assays often arise from variations in cell models (e.g., RAW 264.7 vs. primary macrophages) or assay conditions (e.g., DPPH vs. ABTS radical scavenging). Validate findings using orthogonal assays (e.g., NF-κB luciferase reporter systems) and include positive controls (e.g., ascorbic acid) to normalize inter-study variability .

Q. What strategies optimize the delivery of this compound for in vivo pharmacokinetic studies?

- Methodological Answer: Nanoemulsion or liposomal encapsulation improves bioavailability by mitigating first-pass metabolism. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) should be assessed via serial blood sampling and LC-MS/MS. Compare oral vs. intravenous administration to calculate absolute bioavailability .

Q. How can researchers evaluate the synergistic effects of this compound with other phytochemicals?

- Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Dose-response matrices (e.g., 0.1–100 μM) for this compound and co-compounds (e.g., curcumin) are analyzed via CompuSyn software. Synergy mechanisms (e.g., Nrf2/Keap1 pathway co-activation) require transcriptomic or proteomic validation .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent responses of this compound?

- Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. response curves) in GraphPad Prism calculates IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Include power analysis to justify sample sizes and minimize Type II errors .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed methods in supplementary materials, including instrument parameters (e.g., HPLC gradient profiles), raw data files (e.g .raw MS spectra), and code for statistical analyses. Reference commercial reagent lot numbers and software versions .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALERZNQPBWWLMW-OMRKUVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.